O-Ethyl ethylphosphonothioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4789-36-0 |
|---|---|
Molecular Formula |
C4H11O2PS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
ethoxy-ethyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-3-6-7(5,8)4-2/h3-4H2,1-2H3,(H,5,8) |
InChI Key |
AIJQQTBLBLBZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)O |
Origin of Product |
United States |
Mechanistic Investigations of O Ethyl Ethylphosphonothioic Acid Reactivity
Oxidative Reaction Mechanisms
Oxidative processes are fundamental to the transformation of O-ethyl ethylphosphonothioic acid. These reactions can be initiated by various oxidizing agents, including peracids and microsomal enzymes, leading to the formation of O-ethyl ethylphosphonic acid.
Pathways of Peracid and Microsomal Oxidations
The oxidation of this compound can proceed through different pathways, depending on the oxidizing system. Peracids, such as m-chloroperoxybenzoic acid (mCPBA), are known to directly oxidize the sulfur atom, leading to the formation of an oxo-analog. This process involves the transfer of an oxygen atom from the peracid to the phosphorus center.
Microsomal oxidation, which occurs in biological systems, involves a more complex enzymatic machinery, primarily the cytochrome P450 enzyme system. While the precise mechanisms are still under investigation, it is believed to involve an initial oxidative attack at the sulfur atom, similar to peracid oxidation. This is then followed by further enzymatic processes that can lead to a variety of metabolites.
Formation of O-Ethyl Ethylphosphonic Acid through Oxidation
A key product of the oxidation of this compound is O-ethyl ethylphosphonic acid. This transformation involves the replacement of the sulfur atom with an oxygen atom. This can be achieved through various oxidative methods. The direct oxidation of the thiono group (P=S) to the corresponding oxo group (P=O) is a common pathway.
Hydrolytic Reaction Mechanisms
Hydrolysis represents another critical reaction pathway for this compound, leading to the cleavage of the P-O-ethyl bond. The mechanism of hydrolysis can be influenced by the pH of the medium, with distinct pathways observed under acidic and alkaline conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of esters like this compound is typically catalyzed by hydronium ions (H₃O⁺). libretexts.org The reaction is initiated by the protonation of the ester's carbonyl oxygen (in the case of a standard ester) or, in this thionoester, likely the sulfur or ether oxygen atom. libretexts.org This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve proton transfers and the eventual departure of the ethoxy group as ethanol (B145695), yielding ethylphosphonic acid. libretexts.org This process is generally reversible. libretexts.org
Stereochemical Aspects of Alkaline Hydrolysis
The alkaline hydrolysis of chiral organophosphorus compounds, including derivatives of this compound, provides valuable insights into the reaction's stereochemistry. Studies on similar optically active thiophosphonic acid derivatives have been instrumental in elucidating the stereochemical course of nucleophilic displacement reactions at the thiophosphoryl center. mdpi.com The hydrolysis of optically active O-ethyl ethylphosphonochloridothionate, a related compound, has been a subject of stereochemical investigation. mdpi.com Such studies help determine whether the reaction proceeds with inversion or retention of configuration at the phosphorus atom, providing crucial information about the transition state geometry.
Stereochemical Course of Nucleophilic Displacements at Phosphorus Centers
The stereochemistry of nucleophilic substitution at the phosphorus atom has been a central theme in organophosphorus chemistry. mdpi.com Early research utilized optically active acyclic thiophosphonic acids and their derivatives to systematically study the stereochemical outcomes of these reactions. mdpi.com For instance, the reaction of this compound with phosphorus pentachloride has been investigated to understand its stereochemistry. rsc.org
These investigations often involve the use of diastereomeric compounds, such as cis- and trans-isomers of cyclic thiophosphonates, to probe the mechanisms of nucleophilic displacement. mdpi.com The results of these studies, including alkaline hydrolysis, methanolysis, and aminolysis, provide a detailed picture of the preferred geometric pathways for nucleophilic attack and the nature of the resulting transition states. mdpi.com
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C4H11O2PS | 154.17 |
| Ethylphosphonic acid | C2H7O3P | 110.05 |
| Diethyl ethylphosphonate | C6H15O3P | 166.16 |
| Triethyl phosphonoacetate | C8H17O5P | 224.19 |
Reactions with Halogenating Reagents and their Mechanistic Implications.
The reaction of this compound with various halogenating agents represents a fundamental transformation in organophosphorus chemistry, providing a pathway to reactive intermediates such as phosphonothioic halides. The mechanistic course of these reactions is highly dependent on the nature of the halogenating reagent employed, as well as the reaction conditions. This section explores the reactivity of this compound with common halogenating reagents, delving into the mechanistic details and stereochemical outcomes.
The conversion of this compound to its corresponding acid chloride, O-ethyl ethylphosphonothioyl chloride, is a key step in the synthesis of various derivatives. This transformation is typically achieved using reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂). Each of these reagents interacts with the phosphonothioic acid through distinct mechanistic pathways, which have significant implications for the stereochemistry at the phosphorus center.
The reaction of this compound with phosphorus pentachloride is a well-established method for the preparation of O-ethyl ethylphosphonothioyl chloride. Mechanistic studies, particularly those focusing on the stereochemistry of the reaction, have provided significant insights into the process.
Research Findings:
Investigations into the stereochemistry of the reaction of this compound with phosphorus pentachloride have demonstrated that the reaction proceeds with inversion of configuration at the phosphorus atom. This observation is crucial for understanding the reaction mechanism. The inversion of stereochemistry strongly suggests a bimolecular nucleophilic substitution (Sₙ2) type mechanism at the phosphorus center.
The proposed mechanism involves the initial activation of the phosphonothioic acid by PCl₅. The oxygen or sulfur atom of the acid attacks the phosphorus atom of PCl₅, leading to the formation of a phosphonium-like intermediate. This is followed by the backside attack of a chloride ion on the phosphorus atom of the activated substrate, resulting in the displacement of the leaving group and the formation of the phosphonothioyl chloride with an inverted configuration.
Interactive Data Table: Reaction of this compound with PCl₅
| Reactant | Reagent | Product | Byproducts | Stereochemistry |
| This compound | Phosphorus pentachloride (PCl₅) | O-Ethyl ethylphosphonothioyl chloride | POCl₃, HCl | Inversion |
Thionyl chloride is another widely used reagent for the conversion of acidic hydroxyl groups to chlorides. Its reaction with this compound provides an alternative route to O-ethyl ethylphosphonothioyl chloride. The mechanism of this reaction can be influenced by the presence of a base, such as pyridine (B92270).
Mechanistic Implications:
In the absence of a base, the reaction of alcohols with thionyl chloride is often proposed to proceed through an Sₙi (substitution nucleophilic internal) mechanism, which results in retention of configuration. masterorganicchemistry.com However, when a base like pyridine is added, the mechanism typically shifts to a standard Sₙ2 pathway, leading to inversion of configuration. researchgate.netyoutube.comnih.gov
For this compound, the reaction with thionyl chloride likely involves the formation of a chlorosulfite intermediate. The hydroxyl group of the acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion. libretexts.orgchemistrysteps.comrsc.org What happens next determines the stereochemical outcome.
In the presence of pyridine: The pyridine acts as a nucleophile and a base. It can react with the chlorosulfite intermediate or the released HCl, preventing the formation of an intimate ion pair and facilitating an Sₙ2 attack by a chloride ion, resulting in inversion of configuration. researchgate.netyoutube.comnih.gov
In the absence of pyridine: The reaction may proceed with retention of configuration via an Sₙi mechanism, where the chloride from the chlorosulfite group is delivered to the phosphorus center from the same face. masterorganicchemistry.com
Interactive Data Table: Reaction of this compound with SOCl₂
| Reactant | Reagent | Condition | Product | Byproducts | Probable Stereochemistry |
| This compound | Thionyl chloride (SOCl₂) | No base | O-Ethyl ethylphosphonothioyl chloride | SO₂, HCl | Retention (Sₙi) |
| This compound | Thionyl chloride (SOCl₂) | With Pyridine | O-Ethyl ethylphosphonothioyl chloride | SO₂, Pyridinium hydrochloride | Inversion (Sₙ2) |
Sulfuryl chloride is a versatile halogenating agent, capable of participating in both radical and ionic reactions. organic-chemistry.org Its reaction with this compound is less commonly documented in detail compared to PCl₅ and SOCl₂. However, based on its known reactivity, plausible mechanistic pathways can be proposed.
Potential Mechanistic Pathways:
Electrophilic Attack: Sulfuryl chloride can act as an electrophile. The sulfur atom of the phosphonothioic acid could attack the sulfur atom of SO₂Cl₂, leading to the formation of an intermediate that subsequently collapses to the phosphonothioyl chloride, releasing SO₂ and HCl.
Radical Mechanism: In the presence of an initiator or under photochemical conditions, sulfuryl chloride can decompose into a chlorine radical and a sulfonyl chloride radical. These radicals can then participate in a chain reaction, leading to the chlorination of the substrate.
The regioselectivity of the reaction (i.e., whether the hydroxyl or the thiono sulfur group is replaced) would depend on the specific conditions and the relative nucleophilicity of the oxygen and sulfur atoms in the phosphonothioic acid. Given the thiono group's known reactivity in some contexts, reactions at this site cannot be entirely ruled out without specific experimental data.
Interactive Data Table: Proposed Reaction of this compound with SO₂Cl₂
| Reactant | Reagent | Proposed Product | Potential Byproducts | Probable Mechanism(s) |
| This compound | Sulfuryl chloride (SO₂Cl₂) | O-Ethyl ethylphosphonothioyl chloride | SO₂, HCl | Electrophilic/Radical |
Academic Research on Derivatives and Analogues of O Ethyl Ethylphosphonothioic Acid
Structure-Activity Relationships in O-Alkyl Alkylphosphonothioic Acid Series
The biological activity and chemical reactivity of O-Alkyl Alkylphosphonothioic acids are intrinsically linked to their molecular structure. Variations in the alkyl groups attached to the oxygen and phosphorus atoms can significantly influence the compound's properties. Structure-activity relationship (SAR) studies aim to identify these key structural features and their effects.
Research has shown that the nature of the alkyl substituents plays a crucial role in the activity of these compounds. For instance, in a series of ethanolamine-based direct-acting agonists of sphingosine-1-phosphate (S1P1), specific structural modifications led to potent and selective agonists. nih.gov Similarly, studies on camptothecin (B557342) esters revealed that the type of ester group significantly impacted cytotoxicity and antitumor activity. nih.gov While these examples are not from the O-Alkyl Alkylphosphonothioic acid series, they illustrate the fundamental principles of SAR that are broadly applicable in medicinal chemistry. The principles of SAR are also pivotal in the discovery and optimization of enzyme inhibitors and other biologically active molecules. nih.gov
Table 1: Illustrative Structure-Activity Relationships in Organophosphorus Compounds
| Compound Series | Structural Variation | Observed Effect on Activity |
| Ethanolamine-based S1P1 Agonists | Modification of the ethanolamine (B43304) scaffold and terminal carboxylic acid | Altered potency and selectivity for the S1P1 receptor. nih.gov |
| Camptothecin Esters | Different ester groups | Varied cytotoxicity and in vivo antitumor activity. nih.gov |
This table provides examples of SAR from related fields to illustrate the concept.
Synthesis and Reactivity of Phosphonothioate and Phosphonodithioate Analogues
The synthesis of phosphonothioates and their dithioate analogues involves specialized methods to construct the phosphorus-sulfur bond. A common approach is the alkylation of P(V)-thiolate anions, which are generated by treating P(V)-H compounds with elemental sulfur in the presence of a base. researchgate.net These thiolate anions are then readily alkylated by agents like alkyl halides. researchgate.net The choice of base and reaction conditions, such as the use of microwave assistance, can significantly influence reaction times and yields. researchgate.net
Another versatile method involves the use of silyl (B83357) phosphites, which can react with electrophiles to form a variety of P(V) compounds. sci-hub.se The reactivity of the phosphorus-sulfur bond in these compounds allows for their conversion into other functional groups, such as phosphine (B1218219) oxides and phosphonates, making them valuable synthetic intermediates. researchgate.net For instance, the 2-cyanoethyl group has been utilized as a base-labile protecting group in the synthesis of phosphonodithioates. sci-hub.se The development of solid-phase synthesis protocols has further expanded the accessibility of oligonucleotides containing phosphonothioate linkages. mdpi.com
The H-phosphonate approach is another significant method for synthesizing oligonucleotides and their phosphorothioate (B77711) analogues. rsc.org This method, followed by an in situ sulfur transfer, can produce high-purity products with nearly quantitative yields for both the coupling and sulfur transfer steps. rsc.org The reactivity of these compounds is also harnessed in various chemical and enzymatic cleavage studies, providing insights into reaction mechanisms. acs.org
Chiral Phosphonothioic Acids as Enantioselective Resolving Agents and Chiral Auxiliaries
Chiral phosphonothioic acids and their derivatives have emerged as powerful tools in asymmetric synthesis. Their acidic nature and the presence of a stereogenic phosphorus center make them effective as enantioselective resolving agents and chiral auxiliaries. Chiral phosphoric acids, a closely related class of compounds, have been extensively used in catalysis to achieve high levels of enantioselectivity in a variety of chemical transformations. nih.govrsc.orgnih.gov These catalysts function by forming diastereomeric complexes with the substrate, thereby directing the stereochemical outcome of the reaction. nih.gov
The design of effective resolving agents is a key area of research. acs.org The success of a resolution process depends on the ability of the chiral acid to form stable, separable diastereomeric salts with the racemic mixture. This principle has been demonstrated in the resolution of various classes of compounds.
Rational Design Principles for Enhanced Chiral Recognition
The rational design of chiral resolving agents and catalysts is crucial for achieving high enantioselectivity. researchgate.netaps.org The key principle is to create a chiral environment that maximizes the difference in interaction energy between the two enantiomers of the substrate. This is often achieved by introducing bulky substituents on the chiral scaffold, which create steric hindrance and force the substrate to adopt a specific orientation. nih.gov
In the context of chiral phosphoric acids, catalysts with bulky groups, such as those derived from 3,3'-(2,4,6-triisopropylphenyl) moieties, have shown improved yields and selectivities. nih.gov The design of these catalysts often involves a systematic variation of the substituents on the chiral backbone to fine-tune the steric and electronic properties for optimal chiral recognition. rsc.org Computational modeling plays an increasingly important role in understanding the catalyst-substrate interactions and guiding the design of more effective catalysts. rsc.orgresearchgate.net
Supramolecular Interactions in Diastereomeric Salt Formation (e.g., Hydrogen Bonding, CH/π Interactions)
The formation of diastereomeric salts between a chiral acid and a racemic base is governed by a network of non-covalent interactions. Hydrogen bonding is a primary interaction, where the acidic proton of the phosphonothioic acid interacts with a basic site on the substrate. nih.gov
In addition to classical hydrogen bonds, other weaker interactions such as CH/π interactions can play a significant role in stabilizing the diastereomeric complex and enhancing chiral discrimination. nih.gov These interactions involve the approach of a C-H bond to the electron-rich π-system of an aromatic ring. The cumulative effect of these multiple, weak interactions can lead to a significant difference in the stability of the two diastereomeric complexes, which is essential for successful resolution.
Crystallographic Insights into Chiral Recognition Mechanisms
X-ray crystallography provides invaluable, direct evidence of the three-dimensional structure of diastereomeric salts and catalyst-substrate complexes. These studies offer a detailed picture of the specific interactions that govern chiral recognition. researchgate.net By analyzing the crystal structures, researchers can identify the key hydrogen bonds, steric clashes, and other supramolecular interactions responsible for enantioselectivity.
Crystallographic data can validate mechanistic proposals derived from kinetic studies and computational modeling. For example, in the context of chiral phosphoric acid catalysis, crystal structures can reveal how the catalyst orients the substrate for a stereoselective reaction. nih.gov This structural information is crucial for understanding the origin of enantioselectivity and for the rational design of new and improved chiral resolving agents and catalysts.
Advanced Spectroscopic and Structural Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Stereochemical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For organophosphorus compounds like O-Ethyl ethylphosphonothioic acid, both ¹H and ³¹P NMR are particularly informative. researchgate.netepa.gov
³¹P NMR is highly effective for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com The chemical shift of the phosphorus atom is sensitive to its coordination number, the nature of the substituents, and the electronic environment, spanning a very wide range (approx. 2000 ppm). researchgate.netmdpi.com This allows for clear distinction between different phosphorus species, making it an invaluable tool for monitoring reaction progress, identifying intermediates, and determining product structures in mechanistic studies. researchgate.net For instance, an alteration in the coordination number of the phosphorus atom from 3 to 6 can cause the ³¹P signal to shift from approximately +200 ppm to -300 ppm. researchgate.net
In stereochemical studies, the chiral phosphorus center of this compound means that enantiomers can be distinguished by NMR in a chiral environment. This can be achieved by using chiral solvating agents or by derivatizing the compound with a chiral auxiliary. researchgate.netwiley-vch.de Such methods allow for the investigation of stereoselective reactions and the determination of enantiomeric purity.
Table 1: General ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds
| Phosphorus Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| P(III) Derivatives | +200 to +50 |
| P(V) Derivatives | +70 to -30 |
| Phosphonothioates (P=S) | +50 to +110 |
| Phosphonates (P=O) | 0 to +30 |
Note: These are general ranges and the exact shift for this compound would depend on its specific electronic and steric environment. Data compiled from general knowledge in organophosphorus NMR. researchgate.netorganicchemistrydata.org
Determining the enantiomeric excess (ee) of a chiral compound is crucial in many fields, particularly in pharmaceutical and agricultural science. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a rapid and convenient method for this analysis without the need for covalent modification of the analyte. researchgate.netsemanticscholar.org The principle lies in the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of the CSA. wiley-vch.de These diastereomeric complexes are energetically different and exist in distinct magnetic environments, leading to separate, resolvable signals in the NMR spectrum (typically ¹H NMR) for each enantiomer. semanticscholar.org
While specific data for this compound is not available, extensive research on its close analogue, O-Ethyl phenylphosphonothioic acid , demonstrates this application effectively. Enantiopure O-Ethyl phenylphosphonothioic acid has been successfully used as a chiral solvating agent to determine the enantiomeric excess of various chiral amines, amino alcohols, and alcohols. nih.gov In a typical experiment, the racemic analyte is mixed with an enantiopure sample of the phosphonothioic acid in an NMR tube. The resulting ¹H NMR spectrum shows separate signals for the R and S enantiomers of the analyte, allowing for the direct calculation of the enantiomeric excess by integrating the corresponding peaks. nih.gov
This method highlights the capability of chiral phosphonothioic acids to act as effective CSAs, forming distinct diastereomeric complexes through interactions like hydrogen bonding, which allows for clear chiral recognition in the NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Elucidation
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending). vscht.czmsu.edu
For this compound (C₄H₁₁O₂PS), the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of a P=S (thiophosphoryl) bond, a P-O-C (phosphorus-ester) linkage, an acidic O-H group, and C-H bonds in the ethyl groups can be confirmed by their respective absorption frequencies. The region below ~1400 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the molecule as a whole, providing a unique pattern for identification. pressbooks.publibretexts.org
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3400 - 2500 | Strong, Broad |
| Alkyl | C-H stretch | 3000 - 2850 | Medium-Strong |
| Phosphorus-Ester | P-O-C stretch | 1050 - 970 | Strong |
| Thiophosphoryl | P=S stretch | 800 - 600 | Strong |
| Ethyl Group | C-H bend | 1470 - 1370 | Variable |
Note: These are predicted frequencies based on established correlation tables for organophosphorus and organic functional groups. vscht.czpressbooks.pubcdnsciencepub.com
X-ray Crystallography for Molecular Structure and Chiral Recognition Mechanism Elucidation
For a chiral molecule like this compound, single-crystal X-ray analysis would provide unambiguous proof of its molecular structure and absolute stereochemistry (if a pure enantiomer is crystallized or a chiral resolving agent is used). wikipedia.orgazolifesciences.com Furthermore, co-crystallization of the phosphonothioic acid with another chiral molecule (as in a chiral recognition event) can provide invaluable, direct evidence of the intermolecular interactions—such as hydrogen bonds or van der Waals forces—that govern the recognition mechanism.
While no crystal structure for this compound itself is publicly available from the conducted searches, this technique remains the gold standard for structural elucidation in solid-state chemistry and is crucial for understanding the fundamental principles of molecular and chiral recognition at an atomic level. nih.govyoutube.com
Theoretical and Computational Chemistry Studies on O Ethyl Ethylphosphonothioic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. nih.govarxiv.org For a molecule like O-Ethyl ethylphosphonothioic acid, DFT calculations could provide valuable insights into its reactivity, stability, and spectroscopic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.
A fundamental aspect of such studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For illustrative purposes, a hypothetical DFT analysis of this compound would likely reveal the distribution of these orbitals. The HOMO would be expected to have significant contributions from the sulfur and oxygen atoms due to their lone pairs of electrons, while the LUMO might be centered around the phosphorus atom and the P=S bond.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and are presented for illustrative purposes to show the type of data generated from DFT calculations. Actual values would require specific calculations to be performed.
Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MESP would likely show negative potential (red/yellow regions) around the oxygen and sulfur atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the acidic proton, indicating its propensity for nucleophilic interaction.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. sumitomo-chem.co.jp For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.
Using methods like DFT, it is possible to map out the potential energy surface of a reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the energy maximum between reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. sumitomo-chem.co.jp
For example, a computational study on the hydrolysis of a phosphonothioate ester, a reaction relevant to the stability of this compound derivatives, would involve calculating the energy profile for the nucleophilic attack of a water molecule on the phosphorus center. This would allow for the determination of whether the reaction proceeds through a stepwise or concerted mechanism and would identify the structure of the high-energy transition state.
Table 2: Illustrative Data from a Hypothetical Reaction Mechanism Study
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Structural Features |
| 1 | Reactants | 0.0 | Isolated molecules |
| 2 | Transition State 1 | +15.2 | Formation of P-O bond with attacking nucleophile |
| 3 | Intermediate | -5.7 | Pentacoordinate phosphorus species |
| 4 | Transition State 2 | +10.8 | Cleavage of leaving group |
| 5 | Products | -20.1 | Final products |
Note: This table presents hypothetical data for a generic reaction to illustrate the outputs of a computational reaction mechanism study.
Such computational models are invaluable for understanding reaction selectivity and for designing more efficient synthetic routes or more stable compounds.
Biochemical and Enzymatic Interaction Studies Mechanistic Focus
Investigations into Cholinesterase Inhibition Mechanisms
O-Ethyl ethylphosphonothioic acid is a potent inhibitor of cholinesterases, a family of enzymes essential for the proper functioning of the nervous system. These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. nih.gov
The mechanism of inhibition by organophosphorus compounds like this compound involves the phosphorylation of a serine residue within the active site of the cholinesterase enzyme. nih.gov This process forms a stable, covalent bond between the phosphorus atom of the inhibitor and the oxygen atom of the serine residue, rendering the enzyme inactive. nih.gov While the initial binding may be reversible, the subsequent phosphorylation is often a slow, and for practical purposes, irreversible step. nih.gov
Stereospecificity in Enzyme Inactivation by Organophosphorus Inhibitors
The phosphorus center in this compound is chiral, meaning it can exist as two different stereoisomers, or enantiomers (R and S). Research on structurally similar organophosphorus compounds has demonstrated that the biological activity, particularly the inhibition of cholinesterases, can be highly dependent on the stereochemistry at the phosphorus atom.
Studies on related chiral organophosphorus compounds have shown significant differences in the inhibitory potency of the enantiomers against acetylcholinesterase. For instance, in many cases, one enantiomer is a significantly more potent inhibitor than the other. This stereoselectivity arises from the specific three-dimensional arrangement of substituents around the phosphorus atom, which dictates how well the inhibitor fits into the active site of the enzyme. The precise orientation of the ethyl and O-ethyl groups of this compound would influence the efficiency of the phosphorylation of the active site serine.
Model Studies on Enzyme-Compound Association
Understanding the association between an inhibitor and its target enzyme is crucial for elucidating the mechanism of inhibition. Computational modeling and molecular docking have become invaluable tools for studying these interactions at an atomic level. nih.govresearchgate.net These methods allow researchers to predict the binding mode of a ligand, such as this compound, within the active site of an enzyme like acetylcholinesterase. nih.govresearchgate.net
Table 1: Key Interacting Residues in Acetylcholinesterase Active Site
| Residue Type | Specific Amino Acids | Potential Interaction with this compound |
|---|---|---|
| Catalytic Triad | Ser203, His447, Glu334 | Primary site of covalent bond formation (phosphorylation). |
| Acyl-Binding Pocket | Trp236, Phe295, Phe297 | Hydrophobic interactions with the ethyl group. |
| Peripheral Anionic Site | Tyr72, Tyr124, Trp286, Tyr337, Tyr341 | Initial binding and orientation of the inhibitor. |
This table represents a generalized model of the acetylcholinesterase active site and potential interactions. Specific interactions with this compound would require dedicated computational studies.
Research on Phosphonate (B1237965) Analogues as Enzyme Transition-State Inhibitors
Phosphonate analogues are compounds that mimic the transition state of an enzymatic reaction. nih.gov In the case of ester hydrolysis by enzymes like cholinesterases, the transition state is a tetrahedral intermediate. Phosphonates, with their stable tetrahedral geometry, can act as potent transition-state analogue inhibitors. nih.gov
While this compound itself is an irreversible inhibitor, the study of related phosphonate analogues provides valuable information about the binding and catalytic mechanisms of the target enzymes. These analogues are often designed to be reversible inhibitors, allowing for the determination of binding affinities (Ki values) and providing a clearer picture of the enzyme-inhibitor interactions without the complication of covalent modification. Research on such analogues has been instrumental in the design of new and more selective enzyme inhibitors.
Exploratory Studies of Interactions with Other Enzyme Systems
One such class of enzymes is the carboxylesterases (CES) . mdpi.comnih.gov These enzymes are involved in the metabolism of a wide range of ester-containing compounds, including some drugs and xenobiotics. mdpi.comnih.gov Some organophosphorus compounds can inhibit carboxylesterases, which can alter the metabolism of other substances. The interaction of this compound with carboxylesterases could potentially lead to altered drug efficacy or toxicity if co-administered with a drug that is a substrate for these enzymes.
Another important group of enzymes is the paraoxonases (PONs) . mdpi.com These enzymes, particularly PON1, are capable of hydrolyzing and detoxifying certain organophosphorus compounds. mdpi.com The efficiency of this hydrolysis can vary between individuals due to genetic polymorphisms in the PON1 gene. mdpi.com The extent to which this compound is a substrate for paraoxonases would be a key determinant of its detoxification rate in an organism.
Furthermore, studies have shown that some organophosphorus compounds can interact with liver enzymes, such as those in the cytochrome P450 system . These interactions can lead to either activation or detoxification of the organophosphorus compound. The potential for this compound to be metabolized by these enzymes warrants further investigation to fully understand its metabolic fate and potential for toxicity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetylcholine |
Environmental Fate and Degradation Mechanisms Chemical and Biochemical Pathways
Elucidation of Degradation Pathways and Metabolite Identification in Environmental Models
Studies on the environmental fate of organophosphorus compounds structurally similar to O-Ethyl ethylphosphonothioic acid have provided insights into its expected degradation pathways. Research on compounds such as the chemical warfare agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) reveals that the phosphonothioate linkage is a primary site of transformation. researchgate.net
The degradation of this compound in the environment is expected to proceed through two main chemical reactions: oxidation and hydrolysis.
Oxidative pathways involve the conversion of the thiono (P=S) group to the corresponding oxon (P=O) analogue. This transformation is a common fate of organophosphorus pesticides in the environment and can be mediated by abiotic factors or microbial enzymes. The resulting oxon is often more toxic than the parent compound.
Hydrolytic pathways involve the cleavage of the ester bonds. For this compound, this can occur at the P-O-ethyl linkage. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. epa.gov Studies on related organophosphorus compounds have shown that hydrolysis is a significant degradation route in both soil and water environments. researchgate.net
The degradation of the closely related compound S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate has been observed to yield ethyl hydrogen methylphosphonate as a key degradation product, highlighting the susceptibility of the ester linkage to hydrolysis. researchgate.net
A primary and significant metabolite resulting from the degradation of this compound is O-Ethyl Ethylphosphonic Acid. This transformation occurs through the oxidative desulfuration of the parent compound, where the sulfur atom is replaced by an oxygen atom, followed or preceded by the hydrolysis of other ester linkages.
The identification of ethylphosphonic acid as a metabolite in individuals exposed to its derivatives further supports the environmental formation of such phosphonic acids from their precursors. O-Ethyl-O-hydrogen ethylphosphonate has also been identified as an expected degradation product of related industrial chemicals.
Research into Environmental Transformation Products and By-products
Research into the environmental transformation of organophosphorus compounds indicates that a variety of by-products can be formed depending on the environmental conditions. Besides the primary metabolites, further degradation can lead to simpler, less toxic compounds. For instance, the degradation of complex organophosphorus pesticides can ultimately result in the formation of phosphoric acid and other mineralized products.
The table below summarizes the key compounds involved in the degradation of this compound.
| Compound Name | Role in Degradation Pathway |
| This compound | Parent Compound |
| O-Ethyl Ethylphosphonic Acid | Key Metabolite |
| Ethylphosphonic acid | Further Degradation Product |
Investigations into the degradation of various pesticides have shown that the transformation products can sometimes be more persistent or mobile than the parent compound. Therefore, understanding the full spectrum of by-products is crucial for a complete environmental risk assessment.
Development of Advanced Analytical Methodologies for Research Applications
Application of Mass Spectrometry for Trace Analysis and Mechanistic Studies
Mass spectrometry (MS) stands as a powerful analytical tool for the analysis of a wide range of compounds, including polar and non-polar substances, providing valuable information on their molecular weights and chemical structures. researchgate.net For O-Ethyl ethylphosphonothioic acid and related organophosphorus compounds, MS is particularly vital for trace analysis. For instance, a sensitive method utilizing a benchtop ion trap mass spectrometer has been developed for the trace analysis of alkyl alkylphosphonic acids, which are metabolites of nerve agents, in urine. nih.gov This method, involving solid-phase extraction and derivatization to their pentafluorobenzyl esters, achieved detection limits as low as 0.1 ng/ml for ethyl ethylphosphonic acid using selected reaction monitoring. nih.gov
| Analytical Technique | Application | Key Findings/Capabilities | Reference |
|---|---|---|---|
| Gas Chromatography-Ion Trap Negative Ion Tandem Mass Spectrometry | Trace analysis of alkyl alkylphosphonic acids in urine | Detection limit of 0.1 ng/ml for ethyl ethylphosphonic acid. | nih.gov |
| Ambient Ionization Mass Spectrometry | Real-time analysis in native environments | Allows for rapid analysis with minimal sample preparation. | researchgate.netnih.gov |
| Gas-Phase Ion/Ion Reactions | Mechanistic studies and structural characterization | Enables the study of reactions between ions of opposite polarities. | nih.gov |
Ambient ionization mass spectrometry (AIMS) represents a significant advancement in the field, allowing for the ionization of samples in their native environment with minimal or no prior preparation. nih.govresearchgate.net These techniques can be coupled with mass spectrometry to analyze a variety of samples, including those on surfaces or in complex mixtures, and have applications in diverse fields such as biomedicine and environmental monitoring. researchgate.netresearchgate.net
A key feature of AIMS is its ability to facilitate the study of gas-phase ion reactions. nih.gov Techniques like electrospray ionization (ESI) can generate abundant multiply-charged ions, which can then react with ions of the opposite polarity. nih.gov These ion/ion reactions are highly efficient due to the strong electrostatic attraction between oppositely charged species and can occur on very short timescales. nih.gov This capability is invaluable for mechanistic studies, allowing researchers to probe the intrinsic reactivity and structure of ions derived from compounds like this compound in the gas phase, free from solvent effects. The study of such reactions can provide fundamental insights into the chemical properties of the compound.
Chromatographic Techniques for Separation and Purity Analysis (e.g., Thin-Layer Chromatography)
Chromatography is a fundamental biophysical technique used for the separation, identification, and purification of components within a mixture. nih.gov Various chromatographic methods, including thin-layer chromatography (TLC), are employed for these purposes. nih.gov TLC is a simple, cost-effective, and rapid analytical tool widely used for monitoring reaction progress and assessing compound purity. libretexts.orgrubingroup.org The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). rubingroup.orgchemistryhall.com The polarity of the analyte and the solvent system are key factors determining the migration distance (Rf value) on the TLC plate. chemistryhall.com
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel) on a solid support. rubingroup.org | Silica gel is a polar stationary phase suitable for the separation of polar organophosphorus compounds. rubingroup.org |
| Mobile Phase | A solvent or mixture of solvents that moves up the stationary phase. libretexts.org | A mixture of polar and non-polar solvents can be optimized to achieve good separation. For a polar compound, a more polar solvent system would be required. libretexts.org |
| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com | The Rf value can be used to identify this compound under specific chromatographic conditions. |
| Visualization | Methods to detect the separated spots (e.g., UV light, staining reagents). illinois.edu | As organophosphorus compounds are often not colored, visualization may require specific staining agents or the use of fluorescently-tagged plates. |
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As stereoisomers can exhibit different biological activities, their separation and the determination of enantiomeric purity are of significant academic interest. diva-portal.org While direct separation of enantiomers on a standard achiral TLC plate is not possible, TLC can be used in the context of stereoisomer purity assessment through derivatization. By reacting the enantiomeric mixture with a chiral derivatizing agent, a pair of diastereomers is formed. thieme-connect.de These diastereomers have different physical properties and can often be separated using standard chromatographic techniques like TLC. thieme-connect.de
Furthermore, specialized chiral stationary phases can be used in chromatographic techniques to directly separate enantiomers. Research on related compounds, such as O-ethyl (2-naphthyl)phosphonothioic acid, has demonstrated successful enantioseparation through the formation of diastereomeric salts with a chiral amine, followed by analysis. researchgate.net This highlights the feasibility of developing chromatographic methods for the stereoisomeric analysis of this compound, which is crucial for academic research into its stereospecific properties and for assessing the enantiomeric purity of synthesized samples. thieme-connect.de
Methodologies for Detection and Quantification of Metabolites and Intermediates in Complex Research Matrices
The detection and quantification of metabolites and intermediates of this compound in complex biological or environmental samples are critical for understanding its metabolic fate and persistence. Given that this compound can be a metabolite of certain nerve agents, sensitive analytical methods are required for its detection in matrices like urine. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for this purpose. A procedure for the determination of a related compound, S-[2-(N,N)-diethylamino)ethyl]methylphosphonothioic acid, in water at the parts-per-million level has been developed. researchgate.net This method involves extraction, derivatization to a more volatile and thermally stable compound, and subsequent analysis by GC with a flame-photometric detector. researchgate.net For even greater sensitivity, as required in biomonitoring studies, GC-tandem mass spectrometry (GC-MS/MS) can be employed. As mentioned previously, a method for analyzing alkyl alkylphosphonic acids in urine, including ethyl ethylphosphonic acid, achieved detection limits in the sub-ng/ml range after solid-phase extraction and derivatization. nih.gov These methodologies demonstrate the capability to detect and quantify trace amounts of this compound and its related compounds in complex research matrices.
| Methodology | Matrix | Key Steps | Detection Limit | Reference |
|---|---|---|---|---|
| Gas Chromatography with Flame-Photometric Detection | Water | Liquid-liquid extraction, derivatization with isopropanol (B130326) and diazomethane. | 5 x 10-5% | researchgate.net |
| Gas Chromatography-Ion Trap Negative Ion Tandem Mass Spectrometry | Urine | Solid-phase extraction, derivatization to pentafluorobenzyl esters. | 0.1 ng/ml | nih.gov |
Future Research Directions and Unaddressed Academic Challenges
Synthesis of Novel P-Chiral Organophosphorus Compounds
The construction of molecules with a chiral phosphorus atom is a persistent challenge in synthetic chemistry. researchgate.net O-Ethyl ethylphosphonothioic acid serves as a fundamental building block in this endeavor, primarily because it can be resolved into its individual, stable enantiomers. acs.org This resolution is a critical prerequisite for its use in stereospecific synthesis, allowing chemists to build new molecules with a defined three-dimensional structure at the phosphorus center.
However, a significant unaddressed challenge is to move beyond classical resolution and develop more sophisticated and efficient catalytic asymmetric methods. Future research is trending towards the development of novel synthetic strategies that offer both high yields and excellent stereocontrol. Key areas for exploration include:
Transition Metal Catalysis : The use of transition metals like palladium, nickel, or copper to catalyze reactions such as the hydrophosphinylation of alkynes with secondary phosphine (B1218219) oxides presents a promising route to a diverse range of P-chiral products. researchgate.netrsc.org
Chiral Auxiliaries : Another avenue involves the temporary attachment of a chiral auxiliary (e.g., derived from TADDOL or natural products like menthol) to a phosphorus precursor. rsc.org This auxiliary guides the stereochemical outcome of subsequent reactions before being cleaved, yielding an enantiomerically enriched product. rsc.org
The ultimate goal is to create a versatile toolbox of synthetic methods that can use simple, stable P(V) precursors to generate a wide array of C-, N-, O-, and S-substituted P-chiral compounds with high efficiency and structural diversity. researchgate.net
Deeper Exploration of Stereoselective Reaction Mechanisms
A reaction is termed stereoselective when it preferentially forms one stereoisomer over others, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. inflibnet.ac.inmasterorganicchemistry.com Early studies on this compound investigated the stereochemical course of its reactions, such as its interaction with phosphorus pentachloride, which demonstrated that these reactions proceed with a specific, predictable geometry. rsc.org
Despite these foundational observations, a profound academic challenge lies in achieving a deep mechanistic understanding of why and how this stereoselectivity arises. While the stereochemical outcome of certain reactions is known, the intricate details of the transition states and the energetic factors that favor one pathway over another are often not fully elucidated. Future research must focus on:
Kinetic and Thermodynamic Studies : Detailed investigation into the reaction kinetics to understand the energy barriers associated with the formation of different stereoisomers.
Influence of Reaction Conditions : Systematically studying how variables such as solvent polarity, temperature, and the nature of reagents influence the stereochemical pathway and the ratio of products formed.
A thorough exploration of these mechanisms is essential for transforming known reactions into highly reliable and predictable synthetic tools for creating specific stereoisomers on demand.
Integration of Advanced Computational Approaches for Predictive Modeling
Traditional mechanistic studies, relying solely on experimental work, can be extraordinarily complex, time-consuming, and resource-intensive. The integration of advanced computational chemistry, particularly Density Functional Theory (DFT), represents a powerful and essential direction for future research in this area.
The primary unaddressed challenge is to develop highly accurate predictive models for reactions involving P-chiral compounds like this compound. The focus of future research will be to:
Model Reaction Pathways : Use computational methods to map out the entire reaction coordinate, identifying intermediates and, most importantly, the structure and energy of transition states. nih.gov
Predict Stereoselectivity : By comparing the calculated activation energies for the pathways leading to different stereoisomers, researchers can predict which product should be favored. nih.gov This approach was successfully used to elucidate the mechanism of chiral phosphoric acid-catalyzed epoxidation, where calculations explained the observed high stereoselectivity through the analysis of non-covalent interactions in the transition state. nih.gov
The successful integration of these computational tools will accelerate the discovery and optimization of new stereoselective reactions, reducing the reliance on empirical trial-and-error and providing profound insights that are difficult to obtain through experimentation alone.
Expanded Role of this compound and Derivatives as Chiral Catalysts or Ligands
P-chiral organophosphorus compounds are highly prized for their application as ligands in transition metal-catalyzed asymmetric synthesis and as organocatalysts in their own right. researchgate.netrsc.org For instance, chiral phosphoric acids, which share a structural motif with this compound, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the epoxidation of alkenes. nih.gov
A significant and largely unexplored research direction is the systematic design and synthesis of derivatives of this compound specifically for catalytic applications. The academic challenge is to modify its structure to create molecules that can effectively induce chirality in a substrate. This involves:
Ligand Design : Synthesizing derivatives that can coordinate to transition metals, creating a well-defined chiral environment around the metallic center to control the stereochemical outcome of a catalytic reaction.
Organocatalyst Development : Modifying the acidity and steric bulk of the phosphonothioic acid moiety to create efficient and highly selective chiral Brønsted acid catalysts.
Developing this compound and its derivatives into a new class of accessible and effective chiral catalysts or ligands would be a major contribution to the broader field of asymmetric synthesis.
Comprehensive Mechanistic Studies of Biological Interactions Beyond Established Enzyme Systems
The biological activity of many organophosphorus compounds is famously linked to their ability to inhibit key enzymes, with acetylcholinesterase being the most studied target. However, this represents a narrow view of their potential biological interactions.
A critical and unaddressed academic challenge is the comprehensive investigation of the mechanistic basis for interactions between P-chiral compounds like this compound and other classes of biological macromolecules. Future research should venture beyond established enzyme systems to explore:
Interactions with Nucleic Acids (DNA/RNA) : Investigating whether the individual enantiomers of the compound can bind to nucleic acid structures with different affinities or modes, potentially influencing genetic processes.
Interactions with Lipid Membranes : Studying how a chiral, amphiphilic molecule might insert into or perturb the structure and function of cell membranes in a stereoselective manner.
Non-Enzymatic Protein Binding : Exploring the potential for binding to other proteins, such as receptors or structural proteins, where the stereochemistry at the phosphorus center could dictate the strength and nature of the interaction.
These studies, employing biophysical techniques like spectroscopy and calorimetry, are essential for building a complete toxicological and pharmacological profile of such compounds and may uncover novel biological functions or applications that are currently unrecognized.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and resolving enantiomers of O-ethyl ethylphosphonothioic acid?
- Methodological Answer : The synthesis typically involves reacting ethylphosphonothioic acid with ethanol under controlled conditions. Resolution of enantiomers is achieved via diastereomeric salt formation using chiral resolving agents like (+)- or (−)-α-phenylethylamine. Polarimetry and X-ray crystallography are used to confirm stereochemical purity. For example, Aaron et al. (1958) resolved the compound using fractional crystallization of diastereomeric salts . Chlorination with PCl₅ yields intermediates like O-ethyl ethylphosphonochloridothionate, which can be further functionalized .
Q. How is this compound utilized in chiral recognition studies?
- Methodological Answer : The compound acts as a chiral solvating agent in NMR spectroscopy to determine enantiomeric excess (ee). Enantiopure O-ethyl phenylphosphonothioic acid forms diastereomeric complexes with chiral amines, producing distinct NMR signals. Kobayashi et al. (2004, 2006) demonstrated this by crystallizing racemic amines with the acid and analyzing hydrogen-bonding motifs and CH/π interactions .
Q. What techniques are employed to confirm the stereochemical configuration of this compound derivatives?
- Methodological Answer : Stereochemical assignments rely on a combination of optical rotation measurements, X-ray crystallography, and comparative studies with known configurations. For instance, Mikolajczyk et al. (1972) revised the absolute configuration using X-ray data, which was later applied to correlate reaction pathways in phosphonothioate synthesis .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of nucleophilic displacements at phosphorus in this compound derivatives?
- Methodological Answer : Kinetic studies by DeBruin et al. (1989) revealed that nucleophilic substitutions (e.g., with sodium ethoxide) proceed with inversion of configuration at phosphorus. Stereochemical tracking using isotopically labeled reactants and ³¹P NMR spectroscopy is critical. Reaction solvents and temperature also modulate selectivity .
Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer : Discrepancies often arise from misassignments of optical rotation data. A validated approach involves constructing reaction cycles with stereochemically correlated intermediates. For example, Mikolajczyk’s revision (1972) required re-evaluating earlier work by Aaron et al. (1958) using modern crystallographic techniques .
Q. What role does this compound play in the synthesis of organophosphorus nerve agents?
- Methodological Answer : The compound is a precursor in synthesizing V-type nerve agents (e.g., VE, VS). Patent data describe its reaction with β-chloroethyl diethylamine in aqueous solutions to form toxic intermediates. Researchers must employ strict safety protocols, including inert atmospheres and real-time monitoring via LC-MS, to mitigate risks .
Q. What advanced methodologies are used to study hydrogen-bonding interactions in diastereomeric salts of this compound?
- Methodological Answer : Single-crystal X-ray diffraction and computational modeling (e.g., DFT calculations) elucidate hydrogen-bonding networks and CH/π interactions. Kobayashi et al. (2006) demonstrated how flexible phenoxy groups enhance chiral recognition by optimizing non-covalent interactions during crystallization .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
